molecular formula C12H17NO2 B6019795 N-methyl-2-(3-methylphenoxy)butanamide

N-methyl-2-(3-methylphenoxy)butanamide

Cat. No.: B6019795
M. Wt: 207.27 g/mol
InChI Key: LMFJZILWUNAVPJ-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-methylphenoxy)butanamide is a substituted butanamide featuring a methylphenoxy group at the second carbon and an N-methyl substituent. For instance, N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide (CAS: 1020057-51-5) shares a similar phenoxybutanamide backbone but includes an amino-methylphenyl group, resulting in a molecular weight of 298.4 g/mol (C₁₈H₂₂N₂O₂) .

Properties

IUPAC Name

N-methyl-2-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-11(12(14)13-3)15-10-7-5-6-9(2)8-10/h5-8,11H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFJZILWUNAVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)OC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

N-(3-Methylphenyl)-2-Phenylbutanamide (CAS: 349088-59-1)
  • Structure: Replaces the phenoxy group with a phenyl ring, simplifying the backbone to C₁₇H₁₉NO (MW: 253.34 g/mol).
N-(3-Amino-2-Methylphenyl)-4-(2,4-Dichlorophenoxy)Butanamide
  • Structure: Incorporates a dichlorophenoxy group and an amino-methylphenyl substituent.
  • Impact of Substituents : The chlorine atoms increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30)
  • Structure: Features a fluorophenoxy-acetamide chain with a butyl group.
  • Synthesis : Achieved via nucleophilic substitution (82% yield) using 1-(3-fluoro-4-hydroxyphenyl)butan-1-one and 2-bromo-N-n-butylacetamide.
  • Physical Properties : Melting point (75°C) and Rf value (0.32) reflect moderate polarity .

Key Observations :

  • Higher yields (e.g., 82% for compound 30) correlate with simpler alkyl substituents, while steric hindrance (e.g., hydroxyalkyl in compound 31) reduces efficiency .
  • Fluorine substitution enhances metabolic stability but may complicate synthesis due to handling requirements.

Pharmacological and Functional Relevance

  • Amide vs. Sulfonamide Groups: Unlike sulfonamide-based compounds (e.g., those inhibiting ceramidases ), the amide group in N-methyl-2-(3-methylphenoxy)butanamide likely confers different binding affinities, particularly in enzyme inhibition or receptor modulation.
  • Amphetamine Precursors: While 3-oxo-2-phenylbutanamide serves as an amphetamine precursor , the phenoxybutanamide structure may lack the reactive ketone necessary for similar bioactivity.

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